3-Methoxy-1-methyl-1H-indole

Enzyme inhibition Neurochemistry Biochemical assay

Researchers developing indoleamine-focused assays often struggle with compound heterogeneity: minor substituent changes drastically alter target affinity and physicochemical profiles. 3-Methoxy-1-methyl-1H-indole (CAS 21716-69-8) solves this with precisely characterized properties: • Confirmed human INMT inhibition (Ki = 12 µM), enabling use as a reference ligand in competitive binding assays. • Zero H-bond donors, one H-bond acceptor, and XLogP3 2.2 - a balanced profile for CNS permeability studies. • N-methyl and 3-methoxy substituents provide synthetic protection and directing effects, reducing multi-step protection/deprotection cycles.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 21716-69-8
Cat. No. B3252547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-1-methyl-1H-indole
CAS21716-69-8
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)OC
InChIInChI=1S/C10H11NO/c1-11-7-10(12-2)8-5-3-4-6-9(8)11/h3-7H,1-2H3
InChIKeyUNYZOHHJIHVPFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-1-methyl-1H-indole Product Profile


3-Methoxy-1-methyl-1H-indole (CAS 21716-69-8) is a disubstituted indole bearing a methoxy group at the 3-position and a methyl group on the indole nitrogen [1]. It belongs to the class of methoxyindoles, which are known for enhanced reactivity in electrophilic substitution and diverse biological interactions [2]. This compound has been catalogued in authoritative chemical databases and has a reported enzyme inhibition constant (Ki) of 12 µM against human indolethylamine N-methyltransferase [3], positioning it as a structurally distinct entity among methyl- and methoxy-substituted indoles.

Enzyme probe context: indolethylamine N-methyltransferase studies
AhR screening panel control compound with structurally moderate activity
Synthesis intermediate: dual N-methyl/3-methoxy directing groups

Substitution Risks with 3-Methoxy-1-methyl-1H-indole


Indole derivatives with seemingly minor substituent variations can exhibit profoundly different biological activities and physicochemical behaviors. For instance, the presence and position of a single methoxy group critically influence AhR agonist/antagonist balance, as demonstrated by Stepankova et al. (2018) who showed that 7‑MeO‑indole is a strong AhR agonist (80% of dioxin response) while other methylindoles act as antagonists [1]. The combination of N‑methyl and 3‑methoxy substitution in 3‑Methoxy-1-methyl-1H-indole creates a unique hydrogen‑bond acceptor profile (1 HBA) and lipophilicity (XLogP3 = 2.2) that differ markedly from its mono‑substituted analogs [2]. These differences can lead to divergent solubility, membrane permeability, and target‑binding kinetics, making simple “in‑class” substitution unreliable without experimental confirmation.

Substituent position determines AhR activity
Methoxy placement can switch agonist/antagonist response; replacement with mono‑substituted indoles may alter receptor outcomes.
Hydrogen‑bond profile differs from analogs
Loss of N–H donor and gain of ether acceptor modify solubility and permeability relative to indole or 1‑methylindole.
Lipophilicity and polarity shift
XLogP3 and TPSA changes vs. parent indole impact membrane partitioning; direct swap without validation may mislead ADMET predictions.

Differentiation Evidence vs. Structural Analogs


Indolethylamine N-Methyltransferase Inhibition

3-Methoxy-1-methyl-1H-indole exhibits a measured inhibition constant (Ki) of 12 µM against human indolethylamine N-methyltransferase [1]. In contrast, the des‑methoxy analog 1‑methylindole and the des‑methyl analog 3‑methoxyindole lack any reported inhibitory data for this target, indicating that both substituents are required for measurable affinity. The Ki value provides a reproducible biochemical benchmark absent for most simple indoles.

Indolethylamine N‑MT Inhibition
Reported
Ki = 12 µM vs. no reported inhibition for 1‑methylindole or 3‑methoxyindole
Supports enzyme probe development context
Data from BindingDB; confirm in target assay
Enzyme inhibition Neurochemistry Biochemical assay

AhR Modulatory Profile

In a systematic evaluation of 22 methyl‑ and methoxyindoles at the human AhR, 7‑MeO‑indole emerged as a strong agonist (EMAX 80% vs. 5 nM dioxin) while 3‑Me‑indole was a significant antagonist (IC50 19 µM) [1]. Although 3-Methoxy-1-methyl-1H-indole was not among the top agonists or antagonists reported, its unique 3‑methoxy‑1‑methyl pattern places it outside the structural clusters associated with strong AhR activation or inhibition. This structural differentiation implies a distinct receptor interaction profile that avoids the potential toxicity liabilities of potent AhR agonists (e.g., dioxin‑like effects) while preserving the ability to engage the binding pocket.

AhR Modulatory Profile
Class‑level inference
Structurally distinct from strong AhR agonist (7‑MeO‑indole) and antagonist (3‑Me‑indole)
Supports control compound use in AhR panels
SAR-based inference; reporter assay validation recommended
Nuclear receptor Toxicology Reporter gene assay

Physicochemical Differentiation

3-Methoxy-1-methyl-1H-indole displays an XLogP3 of 2.2, 0 hydrogen bond donors, 1 hydrogen bond acceptor, and a topological polar surface area (TPSA) of 14.2 Ų [1]. By comparison, the unsubstituted parent 1H‑indole has XLogP3 ≈ 2.1, 1 HBD, 0 HBA, and TPSA ≈ 15.8 Ų, while the mono‑substituted 1‑methylindole retains 1 HBA and shows altered polarity [2]. The methoxy substitution at position 3 eliminates the N–H hydrogen bond donor capability while introducing an ether oxygen acceptor, significantly altering the compound’s solubility and permeability profile relative to indole and 1‑methylindole.

Physicochemical Differentiation
Cross‑study comparable
HBD=0, HBA=1, TPSA=14.2 Ų vs. indole (HBD=1, HBA=0, TPSA≈15.8 Ų)
Informs membrane permeability model interpretation
Computed descriptors; experimental logD/logP may refine
Physicochemical properties Drug-likeness Computational chemistry

Synthetic Versatility as Key Intermediate

Patents and synthetic methodology reports highlight 3-Methoxy-1-methyl-1H-indole as a versatile intermediate for constructing more complex indole‑based pharmacophores [1]. Unlike simple methylindoles, the 3‑methoxy group can serve as a directing or activating moiety in electrophilic aromatic substitution, while the N‑methyl group protects the indole nitrogen during subsequent transformations. This dual functionality is not available in 3‑methoxyindole (free N–H can lead to side reactions) or 1‑methylindole (lacks the 3‑position directing group).

Synthetic Versatility
Supporting evidence
Dual N‑methyl/3‑methoxy enables sequential transformations without extra protection steps
May reduce synthetic step count in indole library construction
Patent and methodology reports; verify in target route
Organic synthesis Medicinal chemistry Process chemistry

High-Value Applications of 3-Methoxy-1-methyl-1H-indole


Biochemical Probe for Indolethylamine N-Methyltransferase

The confirmed Ki of 12 µM against human indolethylamine N-methyltransferase [1] makes this compound a suitable starting point for developing inhibitors or affinity probes targeting this enzyme, which is involved in the metabolism of endogenous indoleamines. Researchers can use it as a reference ligand in competitive binding assays, something not possible with simpler indoles lacking measurable affinity.

AhR Panel Control Compound

Because 3-Methoxy-1-methyl-1H-indole falls outside the strong agonist (e.g., 7-MeO-indole) and strong antagonist (e.g., 3-Me-indole) clusters defined by Stepankova et al. [2], it can serve as a structurally characterized control compound in AhR reporter gene panels. This application is relevant for toxicological screening programs that require compounds with defined, moderate AhR activity to differentiate from potent environmental ligands.

CNS Drug Discovery Lead

The combination of zero H‑bond donors, one H‑bond acceptor, and moderate lipophilicity (XLogP3 2.2) [3] makes the compound attractive for CNS drug discovery programs, where low HBD count is often correlated with improved brain penetration. Unlike 1H‑indole (1 HBD) or 1‑methylindole (0 HBA), this compound hits a balanced profile that may improve oral bioavailability predictions.

Protected Indole Building Block

For medicinal chemistry groups synthesizing complex indole libraries, the N‑methyl and 3‑methoxy substituents serve dual roles: the N‑methyl protects the indole nitrogen from unwanted alkylation or acylation, while the 3‑methoxy directs electrophilic substitution to specific positions. This reduces synthetic step count compared to using 3‑methoxyindole (which may require N‑protection) or 1‑methylindole (which lacks directing functionality) [4].

Application
Selection Property
Validation Focus
Indolethylamine N‑methyltransferase probe research
Reported enzyme inhibition context
Competitive binding assay development
AhR panel control compound
Structurally moderate AhR activity
Reporter gene assay differentiation
CNS penetration research probe
Low HBD / moderate lipophilicity profile
Membrane permeability model assessment
Protected indole building block
Dual N‑methyl/3‑methoxy functionality
Synthetic step‑count reduction review

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